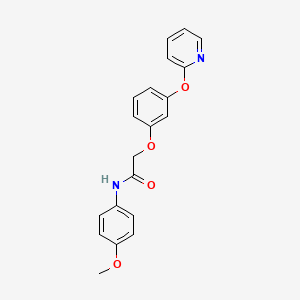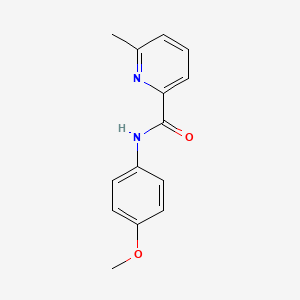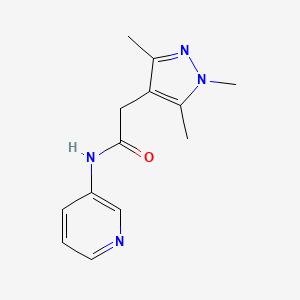
methyl 6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyridine-3-carboxylate (MDIPC) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MDIPC belongs to the class of isoquinoline-2-carboxamides and is synthesized using a multi-step process that involves the reaction of 2-amino-3-pyridinecarboxylic acid with ethyl chloroformate followed by the reduction of the intermediate product with sodium borohydride.
作用機序
The mechanism of action of methyl 6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyridine-3-carboxylate is not fully understood, but it is believed to involve the modulation of various neurotransmitters and enzymes. methyl 6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyridine-3-carboxylate has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter involved in various cognitive processes such as memory and learning. In addition, methyl 6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyridine-3-carboxylate has also been shown to modulate the activity of various neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, motivation, and reward.
Biochemical and physiological effects:
methyl 6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyridine-3-carboxylate has been shown to have various biochemical and physiological effects. In biochemistry, methyl 6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyridine-3-carboxylate has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter involved in various cognitive processes such as memory and learning. In addition, methyl 6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyridine-3-carboxylate has also been shown to modulate the activity of various neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, motivation, and reward.
実験室実験の利点と制限
Methyl 6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyridine-3-carboxylate has various advantages and limitations for lab experiments. The advantages of using methyl 6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyridine-3-carboxylate include its high purity, stability, and ease of synthesis. In addition, methyl 6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyridine-3-carboxylate has been extensively studied, and its mechanism of action is well understood. However, the limitations of using methyl 6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyridine-3-carboxylate include its high cost, limited solubility, and potential toxicity.
将来の方向性
There are various future directions for the research on methyl 6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyridine-3-carboxylate. One potential direction is to study the potential applications of methyl 6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyridine-3-carboxylate in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Another potential direction is to study the potential applications of methyl 6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyridine-3-carboxylate in the treatment of various psychiatric disorders such as depression and anxiety. In addition, further research is needed to fully understand the mechanism of action of methyl 6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyridine-3-carboxylate and to develop more efficient synthesis methods.
合成法
The synthesis of methyl 6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyridine-3-carboxylate involves a multi-step process that starts with the reaction of 2-amino-3-pyridinecarboxylic acid with ethyl chloroformate in the presence of triethylamine. This reaction results in the formation of an intermediate product, which is then reduced using sodium borohydride to produce methyl 6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyridine-3-carboxylate. The purity and yield of the final product can be improved by using various purification techniques such as recrystallization and column chromatography.
科学的研究の応用
Methyl 6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyridine-3-carboxylate has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, methyl 6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyridine-3-carboxylate has been found to exhibit anti-inflammatory, analgesic, and antitumor properties. In addition, it has also been shown to have potential applications in the treatment of Parkinson's disease and Alzheimer's disease. In biochemistry, methyl 6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyridine-3-carboxylate has been used as a tool to study the structure and function of various enzymes such as acetylcholinesterase and butyrylcholinesterase. In pharmacology, methyl 6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyridine-3-carboxylate has been shown to modulate the activity of various neurotransmitters such as dopamine and serotonin.
特性
IUPAC Name |
methyl 6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-22-17(21)13-6-7-15(18-10-13)16(20)19-9-8-12-4-2-3-5-14(12)11-19/h2-7,10H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLXZJQAQNIUKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyridine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[4-(3-methylphenyl)piperazine-1-carbonyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7538209.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7538226.png)

![methyl 4-[(2-pyridin-2-yl-3H-benzimidazol-5-yl)carbamoyl]benzoate](/img/structure/B7538235.png)






![Pyrrolidin-1-yl-(1,3,6-trimethylpyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B7538291.png)


![N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B7538320.png)